REACTION_CXSMILES
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Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([OH:12])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:13][CH3:14]>CCO>[CH3:14][NH:13][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([OH:12])[CH:6]=[CH:7][CH:8]=2)[N:3]=1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
ClC1=NC2=C(C=CC=C2C=C1)O
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
NC
|
Name
|
|
Quantity
|
40 mL
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Type
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solvent
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
|
CUSTOM
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Details
|
the resulting crude product was purified by column chromatography [gradient: CH2Cl2/MeOH (99:1) to 1% NH4OH in CH2Cl2/MeOH (80 20)]
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Name
|
|
Type
|
product
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Smiles
|
CNC1=NC2=C(C=CC=C2C=C1)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |